Neoenactin A

Structure-activity relationship Hydroxamic acid antimycotic Antifungal SAR

Neoenactin A (NE-A) is the indispensable parent reference compound for hydroxamic acid antimycotic research. No carbonyl-modified derivative exceeds its antimycotic activity; biological potency is inversely correlated with hydrolytic stability. NE-A selectively potentiates polyenes (amphotericin B, trichomycin, pimaricin) but does NOT potentiate nystatin or pentamycin—a specificity that rules out congener substitution. As the unsaturated scaffold from which M2 (dihydro) and positional isomers B1/B2 derive, NE-A is the essential positive control for SAR, biosynthesis, and polyene-sparing combination studies. Procure only NE-A to ensure reference-standard reproducibility.

Molecular Formula C19H36N2O5
Molecular Weight 372.5 g/mol
Cat. No. B15560074
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeoenactin A
Molecular FormulaC19H36N2O5
Molecular Weight372.5 g/mol
Structural Identifiers
InChIInChI=1S/C19H36N2O5/c1-2-3-4-7-10-16(23)11-8-5-6-9-12-17(24)13-14-21(26)19(25)18(20)15-22/h18,22,26H,2-15,20H2,1H3/t18-/m0/s1
InChIKeyRBILPDRITRQXOM-SFHVURJKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Neoenactin A Procurement Guide: Structural Definition and Core Characteristics


Neoenactin A (CAS 88231-85-0, C19H36N2O5, MW 372.5) is a hydroxamic acid antimycotic antibiotic originally isolated from the mycelia of Streptoverticillium olivoreticuli subsp. neoenacticus [1]. As the major component among neoenactin congeners, it belongs to a class of L-serine-containing antifungal agents characterized by a hydroxamic acid structure formed from L-serine and a diketo amine [2]. Neoenactin A demonstrates activity against both yeast-like and filamentous fungi and exhibits a distinctive polyene-potentiating property [3].

Why Neoenactin A Cannot Be Substituted by Other Neoenactin Congeners or Hydroxamic Acid Antimycotics


Within the hydroxamic acid antimycotic class, even minor structural variations produce functionally distinct outcomes. Neoenactin A (NE-A) serves as the reference parent structure; derivatives modified at carbonyl positions fall into two categories: those that are at best comparable to but never exceeding NE-A in activity, and those that are unequivocally less active, with biological potency inversely proportional to hydrolytic stability [1]. Additionally, the polyene-potentiating specificity of neoenactins is not uniform—neoenactins A, B1, and B2 potentiate trichomycin, amphotericin B, and pimaricin, but do NOT potentiate nystatin or pentamycin, demonstrating that polyene potentiation is a specific, non-universal property [2]. Substituting NE-A with a congener or derivative without verifying these precise activity-stability and selectivity parameters risks experimental or procurement outcomes that fail to replicate NE-A reference behavior.

Neoenactin A Quantitative Differentiation: Comparative Evidence Against Analogs and Derivatives


Neoenactin A as the Parent Scaffold: Derivative SAR Shows NE-A Superiority Over Modified Analogs

When Neoenactin A (NE-A) was chemically modified at carbonyl positions using various carbonyl reagents, the resulting derivatives exhibited two distinct activity profiles relative to the parent compound. No derivative exceeded NE-A in antimycotic potency; derivatives that hydrolytically reverted to NE-A showed activity comparable to but not exceeding NE-A, while more stable derivatives that resisted hydrolysis demonstrated definitively lower activity [1].

Structure-activity relationship Hydroxamic acid antimycotic Antifungal SAR

Differential Polyene Potentiation: Neoenactin A Selectively Enhances Trichomycin and Amphotericin B but Not Nystatin

Neoenactin A potentiates the antifungal activity of specific polyene antibiotics. In comparative testing, neoenactins A, B1, and B2 potentiated the activity of trichomycin, amphotericin B, and pimaricin (natamycin) against a wide range of pathogenic fungi, but demonstrated NO potentiation of nystatin or pentamycin [1]. This selective spectrum of potentiation is a distinguishing characteristic not shared by all polyene potentiators.

Polyene potentiation Synergy specificity Combination antifungal

Structural Relationship to M2: Neoenactin A as the Unsaturated Parent of the Dihydro Derivative

Among the characterized neoenactin congeners, Neoenactin M2 was structurally identified as a dihydro derivative of Neoenactin A [1]. This defines NE-A as the unsaturated parent compound, with M2 representing the reduced counterpart. Both compounds, along with B1 and B2, were active against yeasts and fungi and potentiated polyene antibiotics [1].

Natural product biosynthesis Congener relationship Dihydro derivative

Neoenactin A Application Scenarios Based on Verified Differentiation Evidence


Reference Standard for Hydroxamic Acid Antimycotic Structure-Activity Relationship Studies

As established in SAR studies, no carbonyl-modified derivative of Neoenactin A exceeds the parent compound in antimycotic activity, and biological activity inversely correlates with hydrolytic stability [1]. Researchers investigating the pharmacophore requirements of hydroxamic acid antimycotics should procure Neoenactin A as the essential positive control and baseline comparator against which all derivative activities are benchmarked.

Selective Polyene Potentiation Studies Excluding Nystatin-Based Systems

Neoenactin A potentiates trichomycin, amphotericin B, and pimaricin but does NOT potentiate nystatin or pentamycin [1]. This selective potentiation profile makes Neoenactin A suitable for combination antifungal studies involving amphotericin B or trichomycin, while researchers working with nystatin should select alternative potentiators due to the documented lack of effect.

Biosynthetic Precursor Studies and Congener Relationship Analysis

The structural elucidation of neoenactin congeners identified M2 as a dihydro derivative of Neoenactin A, while B1 and B2 are positional isomers of each other [1]. Neoenactin A serves as the parent unsaturated scaffold in the congener series, making it essential for comparative biosynthesis investigations and for studies examining the functional consequences of unsaturation in this antibiotic class.

Natural Product Antifungal Discovery with Polyene-Sparing Strategies

The ability of Neoenactin A to potentiate polyene antifungal antibiotics [1] [2] positions this compound as a tool for research into polyene-sparing therapeutic strategies—where lower doses of toxic polyenes (such as amphotericin B) might achieve equivalent antifungal efficacy when combined with NE-A. This application scenario aligns with ongoing efforts to reduce polyene-associated nephrotoxicity.

Technical Documentation Hub

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